molecular formula C28H28O4 B3037965 (3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 681854-00-2

(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B3037965
CAS No.: 681854-00-2
M. Wt: 428.5 g/mol
InChI Key: XXSFZALOTUAUOH-KLJDGLGGSA-N
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Description

This compound features a cyclopenta[d][1,3]dioxolane core with stereospecific substituents:

  • 2,2-Dimethyl groups on the dioxolane ring.
  • A 4-hydroxyl group and a 4-((trityloxy)methyl) group on the cyclopentane ring, creating a quaternary carbon center.
  • Stereochemistry: 3aS,4S,6aS configuration, influencing conformational stability and reactivity.

The trityl (triphenylmethyl) group serves as a steric protective moiety, enabling selective deprotection under acidic conditions. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in multi-step syntheses requiring hydroxyl group protection .

Properties

IUPAC Name

(3aS,4S,6aS)-2,2-dimethyl-4-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O4/c1-26(2)31-24-18-19-27(29,25(24)32-26)20-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19,24-25,29H,20H2,1-2H3/t24-,25-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSFZALOTUAUOH-KLJDGLGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(C2O1)(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=C[C@@]([C@H]2O1)(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Cyclopenta[d][1,3]dioxolane Derivatives

Table 1: Structural and Functional Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications
Target Compound - ~C27H30O4 (est.) ~418.52 4-OH, 4-(trityloxy)methyl Synthetic intermediate, hydroxyl protection
(3aR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol 369647-29-0 C8H12O3 156.18 4-OH Intermediate, reference standard
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyl-...-4-ol 155899-66-4 C8H15NO3 173.21 6-NH2, 4-OH Pharmacological research, functionalization precursor
(-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one - C8H10O3 (est.) 154.16 4-ketone Conformational studies, ketone-based synthesis
Key Findings:
  • Steric Effects : The trityl group in the target compound introduces significant steric bulk, reducing reactivity at the 4-position compared to the hydroxyl-only analog .
  • Reactivity: The amino-substituted derivative (CAS 155899-66-4) exhibits nucleophilic character at the 6-position, enabling peptide coupling or alkylation reactions, unlike the target compound .

Functional Group and Application Comparisons

Hydroxyl vs. Trityloxy vs. Amino Groups
  • Hydroxyl () : Enables hydrogen bonding and participation in oxidation or esterification reactions. Lacks steric protection, limiting use in harsh conditions.
  • Trityloxy (Target Compound) : Provides acid-labile protection, enhancing stability during basic or neutral reactions. Ideal for multi-step syntheses .
  • Amino (): Introduces basicity and nucleophilicity, expanding utility in amide bond formation or metal coordination .

Physical and Chemical Properties

Table 2: Property Comparison
Property Target Compound Hydroxyl Analog (CAS 369647-29-0) Amino Derivative (CAS 155899-66-4)
Solubility Low (lipophilic trityl group) Moderate (polar OH group) High (polar NH2 and OH groups)
Stability Acid-labile; stable in base/neutral Prone to oxidation Sensitive to oxidation, acidic/basic hydrolysis
Molecular Weight ~418.52 156.18 173.21

Research and Practical Implications

  • Protection-Deprotection Strategies : The target compound’s trityl group enables selective hydroxyl group manipulation, critical in natural product synthesis (e.g., iridoid glycosides, as seen in 8-O-Acetylshanzhiside methyl ester applications) .
  • Stereochemical Control : The 3aS,4S,6aS configuration in the target compound mirrors trends in chiral synthesis, where stereocenters dictate biological activity or material properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 2
Reactant of Route 2
(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

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